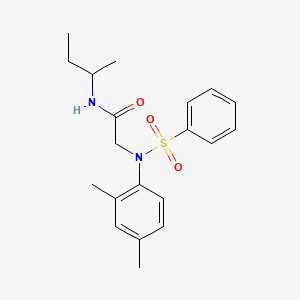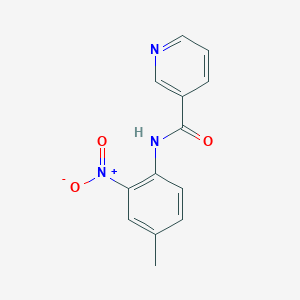
2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex heterocyclic compound that features a chromene core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde, malononitrile, and thiophene-2-carbaldehyde in the presence of a catalyst such as piperidine under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-amino-4-(4-aminophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit kinases or modulate receptor signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-(4-nitrophenyl)-5-oxo-7-(furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure but with a furan ring instead of thiophene.
2-amino-4-(4-nitrophenyl)-5-oxo-7-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in 2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and sensors.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-amino-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c21-10-14-18(11-3-5-13(6-4-11)23(25)26)19-15(24)8-12(17-2-1-7-28-17)9-16(19)27-20(14)22/h1-7,12,18H,8-9,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNVIDEZYPXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=C(C2C3=CC=C(C=C3)[N+](=O)[O-])C#N)N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-[isopropyl(phenyl)amino]-2-oxoethyl}-4-methylpyridinium chloride](/img/structure/B4919798.png)
![(6E)-6-[(3-bromo-4-methoxyphenyl)methylidene]-5-imino-2-(3-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4919806.png)
![4-[4-(4-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4919817.png)
![3-(3,4-difluorophenyl)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4919820.png)
![ethyl (5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4919823.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4919826.png)

![N-(3-chlorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4919838.png)

![8-[(2-butyl-1H-imidazol-4-yl)methyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4919851.png)
![1-(4-chlorophenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B4919858.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4919871.png)
![ethyl 3-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B4919875.png)
![2-({1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4919879.png)
